molecular formula C30H22ClN3O5 B11434325 N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11434325
M. Wt: 540.0 g/mol
InChI Key: SRWMLTQJOIIQTL-UHFFFAOYSA-N
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Description

“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxole, chlorobenzyl, and phenyl derivatives. The key steps may involve:

    Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of various functional groups such as the benzodioxole and chlorobenzyl moieties.

    Final coupling: The final step usually involves coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors or receptor antagonists.

Medicine

Medicinally, these compounds are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C30H22ClN3O5

Molecular Weight

540.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C30H22ClN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35)

InChI Key

SRWMLTQJOIIQTL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5Cl)C6=CC=CC=C6

Origin of Product

United States

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